molecular formula C18H20N2O3 B1581711 Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- CAS No. 23949-66-8

Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-

Cat. No.: B1581711
CAS No.: 23949-66-8
M. Wt: 312.4 g/mol
InChI Key: YIMHRDBSVCPJOV-UHFFFAOYSA-N
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Description

Ethanediamide, N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)- is an organic compound that belongs to the class of amides This compound is characterized by the presence of two amide groups attached to a central ethane backbone, with one amide group substituted with a 2-ethoxyphenyl group and the other with a 2-ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanediamide, N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)- can be achieved through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-ethoxybenzoic acid with ethylenediamine to form an intermediate, which is then reacted with 2-ethylbenzoyl chloride to yield the final product. The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ethanediamide, N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)- may involve large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated process control systems.

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents, often carried out in the presence of a catalyst or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amide derivatives. Substitution reactions can result in the formation of various substituted amides with different functional groups.

Scientific Research Applications

Ethanediamide, N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)- has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic properties and applications in drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethanediamide, N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)- involves its interaction with molecular targets and pathways within a given system. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethanediamide, N-(2-methoxyphenyl)-N’-(2-ethylphenyl)-
  • Ethanediamide, N-(2-ethoxyphenyl)-N’-(2-methylphenyl)-
  • Ethanediamide, N-(2-ethoxyphenyl)-N’-(2-propylphenyl)-

Uniqueness

Ethanediamide, N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-3-13-9-5-6-10-14(13)19-17(21)18(22)20-15-11-7-8-12-16(15)23-4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMHRDBSVCPJOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NC2=CC=CC=C2OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066944
Record name N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid
Record name Ethanediamide, N1-(2-ethoxyphenyl)-N2-(2-ethylphenyl)-
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CAS No.

23949-66-8
Record name VSU
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URL https://commonchemistry.cas.org/detail?cas_rn=23949-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Ethoxy-2'-ethyloxanilide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanediamide, N1-(2-ethoxyphenyl)-N2-(2-ethylphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)oxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.759
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-ETHOXY-2'-ETHYLOXANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How important is it to study the stability of plastic additives in food contact materials?

A1: Studying the stability of plastic additives like 2,4-dihydroxybenzophenone, 2-2'-dihydroxy-4-methoxybenzophenone, and others is crucial in ensuring food safety. [] These additives, while intended to improve material properties, can potentially migrate into food, especially when subjected to heat and storage conditions. [] Understanding their stability in various food simulants (like acidic, fatty, or alcoholic solutions) helps regulators establish safe migration limits and ensures consumer well-being. []

Q2: What analytical techniques are commonly employed to assess the stability and migration of plastic additives?

A2: High-Performance Liquid Chromatography (HPLC) is a widely used technique for analyzing plastic additives in food simulants. [] The research paper highlights its use with different columns (like ODS2) and mobile phases (methanol-water or acetonitrile-water) for separating and quantifying these compounds. []

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